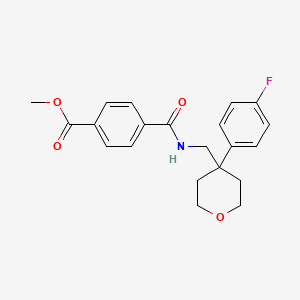

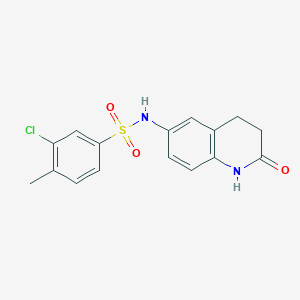

![molecular formula C14H12N2O B2969660 4-[(2-Hydroxybenzyl)amino]benzonitrile CAS No. 622400-17-3](/img/structure/B2969660.png)

4-[(2-Hydroxybenzyl)amino]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

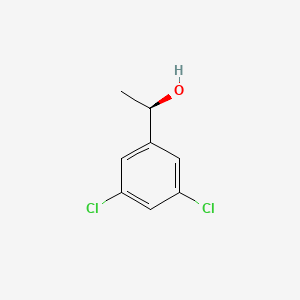

“4-[(2-Hydroxybenzyl)amino]benzonitrile” is one of the four amine derivative compounds synthesized in a study . It has a molecular formula of C14H12N2O and a molecular weight of 224.26 .

Synthesis Analysis

The compound was synthesized along with other amine derivatives, and its structure was confirmed by FT-IR, 13C NMR, and 1H NMR spectroscopy analyses .Chemical Reactions Analysis

The compound was used in a study as a corrosion inhibitor for mild steel in a 1 M HCl solution . The study found that the inhibition efficiency decreases with a decrease in concentration and the adsorption obeyed the Langmuir isotherm .Aplicaciones Científicas De Investigación

Proteomics Research

“4-[(2-Hydroxybenzyl)amino]benzonitrile” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein expression, the identification of protein complexes, or the analysis of protein-protein interactions .

Spectroscopic Characterization and Molecular Structure Analysis

This compound has been studied using Density Functional Theory (DFT) for spectroscopic characterization and molecular structure analysis . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-[(2-Hydroxybenzyl)amino]benzonitrile .

Dielectric Studies

Dielectric studies have been conducted on this compound . These studies involve measuring the dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant .

Biological Activities

The compound has potential biological activities . For instance, molecular docking studies have been performed to explore the interaction between the compound and Influenza endonuclease inhibitor .

Synthesis of Derivatives

“4-[(2-Hydroxybenzyl)amino]benzonitrile” can be used in the synthesis of derivatives . For example, it has been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain .

Mecanismo De Acción

Propiedades

IUPAC Name |

4-[(2-hydroxyphenyl)methylamino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-9-11-5-7-13(8-6-11)16-10-12-3-1-2-4-14(12)17/h1-8,16-17H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEKDRLYVSLNDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Hydroxybenzyl)amino]benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol;hydrochloride](/img/structure/B2969578.png)

![N-(2-chloro-4-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2969584.png)

![1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2969586.png)

![3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2969590.png)